molecular formula C19H24FN3O2 B5551106 [3-[(3-fluorophenoxy)methyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone

[3-[(3-fluorophenoxy)methyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone

Cat. No.: B5551106
M. Wt: 345.4 g/mol
InChI Key: ZAPFQZBJODOZEO-UHFFFAOYSA-N
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Description

[3-[(3-fluorophenoxy)methyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrazole ring, and a fluorophenoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(3-fluorophenoxy)methyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the piperidine ring can be synthesized through a nucleophilic substitution reaction, while the pyrazole ring can be formed via a cyclization reaction involving hydrazine and a diketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and minimize waste. The use of automated systems for monitoring and controlling the reaction parameters is crucial for maintaining consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

[3-[(3-fluorophenoxy)methyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often using halogenating agents or nucleophiles like amines.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures with the addition of a catalyst to speed up the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, [3-[(3-fluorophenoxy)methyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of [3-[(3-fluorophenoxy)methyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • [3-[(3-chlorophenoxy)methyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone
  • [3-[(3-bromophenoxy)methyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone
  • [3-[(3-methylphenoxy)methyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone

Uniqueness

What sets [3-[(3-fluorophenoxy)methyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone apart from similar compounds is the presence of the fluorophenoxy group. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

[3-[(3-fluorophenoxy)methyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c1-2-5-16-11-18(22-21-16)19(24)23-9-4-6-14(12-23)13-25-17-8-3-7-15(20)10-17/h3,7-8,10-11,14H,2,4-6,9,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPFQZBJODOZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)N2CCCC(C2)COC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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